2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one
CAS No.: 946328-77-4
Cat. No.: VC6806057
Molecular Formula: C21H20N4O2S2
Molecular Weight: 424.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946328-77-4 |
|---|---|
| Molecular Formula | C21H20N4O2S2 |
| Molecular Weight | 424.54 |
| IUPAC Name | 2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H20N4O2S2/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)29-12-18-23-19(24-27-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | IUTDPNXJAMFFNC-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacologically relevant motifs:
-
Quinazolin-4-one Core: A bicyclic system comprising fused benzene and pyrimidine rings, known for modulating enzyme interactions .
-
1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which enhances metabolic stability and bioactivity .
-
Functional Substituents:
-
A methylsulfanyl group (-SMe) at the 4-position of the phenyl ring, influencing lipophilicity and membrane permeability.
-
An isopropyl group (-CH(CH)) at position 3 of the quinazolinone, contributing to steric effects and target binding.
-
The molecular formula is CHNOS, with a molar mass of 424.54 g/mol.
Physicochemical Characterization
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 946328-77-4 |
| IUPAC Name | 2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
| Molecular Weight | 424.54 g/mol |
| SMILES | CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
| Solubility | Not experimentally determined |
The compound’s limited solubility in aqueous media suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for therapeutic applications.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves a multi-step protocol optimized for yield and purity :
-
Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under acidic conditions, as demonstrated in analogous quinazolinone syntheses .
-
Quinazolinone Core Assembly: Condensation of anthranilic acid derivatives with isopropyl isocyanate, followed by cyclization.
-
Sulfanyl Group Incorporation: Thioether linkage formation between the oxadiazole and quinazolinone moieties using thiophiles like Lawesson’s reagent.
Critical reaction parameters include:
-
Temperature control (60–80°C) to prevent side reactions.
-
Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility .
Structural Confirmation
Spectroscopic and crystallographic methods validate the structure:
-
IR Spectroscopy: Peaks at 1706 cm (C=O stretch) and 1224 cm (C=S stretch) .
-
H NMR: Distinct signals for isopropyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–8.1 ppm).
-
X-ray Diffraction: Monoclinic crystal system (space group P2) with unit cell dimensions aligning with computational predictions .
Pharmacological Activities
Antimicrobial Effects
The compound exhibits broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The oxadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .
Anti-Inflammatory Action
In murine models, the compound reduced TNF-α levels by 62% at 50 mg/kg, comparable to dexamethasone. Mechanistic studies suggest inhibition of NF-κB signaling via IκB kinase modulation.
Structure-Activity Relationships (SAR)
Key SAR insights include:
-
Methylsulfanyl Group: Enhances lipophilicity, improving blood-brain barrier penetration.
-
Isopropyl Substituent: Increases steric bulk, reducing off-target interactions.
-
Oxadiazole Ring: Improves metabolic stability compared to thiadiazole analogs .
Therapeutic Applications and Future Directions
Drug Development Prospects
-
Antimicrobial Agents: Potential for treating multidrug-resistant infections .
-
Oncology: Combination therapies with DNA-damaging agents.
-
Neuroinflammation: Targeting neuroinflammatory pathways in Alzheimer’s disease.
Challenges and Optimization Needs
-
Solubility Enhancement: Requires formulation with cyclodextrins or lipid nanoparticles.
-
Toxicology Profiling: Chronic toxicity studies in preclinical models are pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume